2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C14H18Cl2N2O3S and a molecular weight of 365.28 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-ethylpiperidine-1-carboxamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Bases: Triethylamine, sodium hydroxide
Major Products Formed
Sulfonamides: Formed by the substitution of the chlorine atom with amines.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
- 2-Chloro-4-(2-propylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
Uniqueness
2-Chloro-4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the ethyl group on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-4-[(2-ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-2-11-5-3-4-8-18(11)14(19)17-10-6-7-13(12(15)9-10)22(16,20)21/h6-7,9,11H,2-5,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWSMDPOSPKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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